Product packaging for Methyldeoxyspergualin(Cat. No.:)

Methyldeoxyspergualin

Cat. No.: B1211494
M. Wt: 401.5 g/mol
InChI Key: HFNDGMJKLKYYRZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyldeoxyspergualin (MeDSG) is a synthetic analog of the immunosuppressive antibiotic spergualin and a derivative of deoxyspergualin (DSG) . It serves as a potent tool for immunology research, with a mechanism of action that is distinct from other well-known immunosuppressants like cyclosporin A, rapamycin, and FK506 . In research applications, this compound has been shown to preferentially inhibit the proliferation and differentiation of human naive B cells (sIgD+) in a T-cell-dependent activation model using anti-CD40 stimulation . Studies demonstrate that it suppresses the proliferative response of B cells in a dose-dependent manner, both in the presence and absence of co-stimulatory cytokines such as IL-2, IL-4, and IL-10 . Furthermore, it inhibits the production of immunoglobulins (IgG, IgM, and IgA), with a more pronounced effect on naive B cells, and can specifically alter the profile of IgG subclasses (e.g., IgG1 and IgG3) . Unlike some related compounds, its activity appears to be independent of polyamine oxidation pathways in certain serum conditions, suggesting a unique mechanism . While the precise molecular target is an area of research, deoxyspergualin is known to bind to heat shock protein 70 (Hsp70), which is involved in immunoregulatory pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39N7O3 B1211494 Methyldeoxyspergualin

Properties

Molecular Formula

C18H39N7O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-methoxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide

InChI

InChI=1S/C18H39N7O3/c1-28-17(16(27)23-13-7-6-11-22-12-8-10-19)25-15(26)9-4-2-3-5-14-24-18(20)21/h17,22H,2-14,19H2,1H3,(H,23,27)(H,25,26)(H4,20,21,24)/t17-/m0/s1

InChI Key

HFNDGMJKLKYYRZ-KRWDZBQOSA-N

Isomeric SMILES

CO[C@@H](C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N

Canonical SMILES

COC(C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N

Synonyms

1-amino-19-guanidino-11-methoxy-4,9,12-triazanonadecane-10,13-dione
15-deoxy-11-O-methylspergualin
deoxymethyspergualin
MeDSG
methyldeoxyspergualin

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Methyldeoxyspergualin

Interactions with Heat Shock Proteins

A significant aspect of Methyldeoxyspergualin's mechanism involves its binding to and modulation of heat shock proteins (HSPs), which are crucial molecular chaperones involved in protein folding, stability, and transport.

Binding to Heat Shock Cognate Protein 73 kDa (HSC73/Hsp70)

This compound is known to specifically bind to the heat shock cognate protein 73 kDa (HSC73), a member of the Hsp70 family. rpsg.org.ukdntb.gov.ua This interaction is a key initiating event in its immunosuppressive cascade. The binding of MeDSG to HSC73 has been demonstrated to occur at the C-terminal EEVD motif of the protein. researchgate.net Unlike some substrates that are targeted for folding or degradation, MeDSG's interaction with HSC73 does not appear to affect the chaperone's ability to bind to other substrate proteins. nih.govniph.go.jp

Disruption of HSC73-Transporter Associated with Antigen Processing (TAP) Association

A critical consequence of this compound binding to HSC73 is the disruption of the physical association between HSC73 and the Transporter Associated with Antigen Processing (TAP). nih.govniph.go.jpnih.gov TAP is a vital component of the antigen presentation pathway, responsible for translocating cytosolic peptides into the endoplasmic reticulum for loading onto Major Histocompatibility Complex (MHC) Class I molecules. nih.govnih.gov HSC73 is thought to act as a chaperone, feeding antigenic peptides to TAP. nih.govniph.go.jp The dissociation of HSC73 from TAP is induced by MeDSG and can also be triggered by ATP, suggesting that the ADP-binding form of HSC73 is the one associated with TAP. nih.govniph.go.jp

Table 1: Effect of this compound on HSC73-TAP Interaction
ConditionHSC73-TAP AssociationReference
Control (No MeDSG)Associated nih.govniph.go.jp
With MeDSGDisrupted nih.govniph.go.jpnih.gov
With ATP (10 mM)Dissociated nih.govniph.go.jp

Modulation of Major Histocompatibility Complex (MHC) Class I Expression

By disrupting the HSC73-TAP association, this compound effectively inhibits the TAP-dependent translocation of antigenic peptides into the endoplasmic reticulum. nih.govniph.go.jp This impairment of peptide transport leads to a subsequent downregulation of MHC Class I expression on the cell surface. nih.govniph.go.jpnih.gov The reduced presentation of antigenic peptides by MHC Class I molecules hinders the recognition of cells by cytotoxic T lymphocytes, a key mechanism of its immunosuppressive action. nih.govniph.go.jp Studies have shown that MeDSG can downregulate the surface expression of specific HLA alleles, such as HLA-A31, by preventing the presentation of high-affinity HSC73-bound peptides. nih.gov

Effects on Polyamine Metabolism and Protein Hypusination

This compound also significantly impacts polyamine metabolism and the subsequent post-translational modification of proteins, particularly the process of hypusination. researchgate.net

Inhibition of Deoxyhypusine (B1670255) Synthase (DHS) Activity

This compound acts as a competitive inhibitor of deoxyhypusine synthase (DHS). researchgate.net DHS is a key enzyme in the hypusination pathway, which catalyzes the transfer of the aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eukaryotic initiation factor 5A (eIF5A) precursor. researchgate.netncn.gov.pl This modification is essential for the activation of eIF5A, a protein critical for cell proliferation and protein synthesis. merckmillipore.comnih.gov By inhibiting DHS, MeDSG prevents the formation of the hypusine residue on eIF5A, thereby inhibiting its function. researchgate.net The inhibitory effect of MeDSG on DHS is potent, and it is suggested that spermidine competes with MeDSG for the binding site on the enzyme. researchgate.net

Table 2: Inhibition of Deoxyhypusine Synthase (DHS) by this compound and Related Compounds
CompoundDHS InhibitionReference
This compoundStrong researchgate.net
Deoxyspergualin (B1217588)Strong researchgate.net
GlyoxyspermidineSimilar to Deoxyspergualin researchgate.net
1,3-diaminopropane (Positive Control)Inhibitor researchgate.net

This inhibition of eIF5A activation contributes to the anti-proliferative effects of this compound. researchgate.net

Consequences for Eukaryotic Initiation Factor 5A (eIF5A) Hypusination

The biological activity of eukaryotic initiation factor 5A (eIF5A), a protein crucial for cell growth and proliferation, is dependent on a unique post-translational modification known as hypusination. nih.gov This two-step enzymatic process involves the conversion of a specific lysine residue on the eIF5A precursor into hypusine. nih.govnih.gov The initial and rate-limiting step is catalyzed by the enzyme deoxyhypusine synthase (DHS), which transfers a 4-aminobutyl moiety from spermidine to the lysine residue. nih.govmdpi.com The second step involves the hydroxylation of the deoxyhypusine intermediate by deoxyhypusine hydroxylase (DOHH). nih.govmdpi.com

This compound has been shown to be a potent inhibitor of deoxyhypusine synthase (DHS). nih.govresearchgate.net By targeting and inhibiting this critical enzyme, this compound effectively disrupts the hypusination pathway. nih.gov This inhibition leads to a significant reduction in the formation of hypusinated, and therefore active, eIF5A. researchgate.net Studies have demonstrated that both the guanidinoheptanate amide and glyoxyspermidine moieties of deoxyspergualin and its analogs are necessary for the potent inhibition of DHS activity. researchgate.net The concentration of this compound required to inhibit DHS is notably higher than the levels that accumulate within cells, suggesting a potentially complex mechanism of action that may involve covalent binding to amino acid residues within the active site of the enzyme. nih.govresearchgate.net

Impact on Active eIF5A Formation and Cellular Growth Control

The inhibition of eIF5A hypusination by this compound has profound consequences for cellular proliferation. The resulting decrease in the levels of active eIF5A is a primary contributor to the compound's cytostatic effects. researchgate.net The essential role of active eIF5A in protein synthesis, specifically in facilitating the translation of mRNAs containing polyproline tracts, means that its depletion leads to a global disruption of protein production and, consequently, an arrest of cell growth. nih.gov

Research has established a direct correlation between the this compound-induced decrease in active eIF5A and the inhibition of cell growth in various cell lines, including mouse mammary carcinoma FM3A cells. researchgate.netresearchgate.net The antiproliferative effects of this compound become particularly pronounced over time, with a severe decrease in active eIF5A levels observed after several days of culture, which directly corresponds to the inhibition of cell growth. researchgate.net This delayed effect underscores the mechanism's reliance on the gradual depletion of the pool of active eIF5A. The inhibition of cellular growth by this compound through this pathway highlights the critical role of eIF5A and its hypusination in sustaining cellular proliferation. mdpi.com

Table 1: Impact of this compound on eIF5A and Cellular Growth

Mechanism Target Consequence Effect on Cellular Growth
Inhibition of HypusinationDeoxyhypusine Synthase (DHS) nih.govresearchgate.netDecreased formation of active eIF5A researchgate.netInhibition/Arrest researchgate.net

Modulation of Intracellular Signaling Pathways

Nuclear Factor-κB (NF-κB) is a family of transcription factors that play a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. researchgate.netscbt.com Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. nih.gov Upon cellular stimulation, IκB proteins are degraded, allowing NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. nih.govplos.org

This compound has been shown to partially inhibit the nuclear transport of NF-κB. nih.gov While the precise molecular interactions are still under investigation, this effect contributes to the compound's immunosuppressive properties by dampening the inflammatory signaling cascades mediated by NF-κB. By interfering with the nuclear translocation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators that are crucial for the activation and function of immune cells. researchgate.net It is important to note that other compounds have been specifically designed as more potent and selective inhibitors of NF-κB nuclear translocation, such as (-)-DHMEQ, which functions by directly binding to NF-κB components and inhibiting DNA binding, which in turn affects the equilibrium between nuclear and cytoplasmic localization. nih.govnih.gov

The mitochondrial transmembrane potential (ΔΨm) is a critical parameter for mitochondrial function, essential for ATP synthesis, protein import, and ion homeostasis. nih.govbiorxiv.org A stable ΔΨm is crucial for cell viability, and its dissipation is a key event in the intrinsic pathway of apoptosis. plos.orgnih.gov

Studies have indicated that this compound can induce a decrease in the mitochondrial transmembrane potential. plos.org This disruption of ΔΨm is a significant event, as it can trigger the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.govnih.gov The collapse of the mitochondrial transmembrane potential is often an early and irreversible step in the apoptotic cascade. plos.org While the direct molecular target of this compound within the mitochondria that leads to this effect is not fully elucidated, the consequence is the initiation of a signaling cascade that culminates in programmed cell death. This effect on mitochondrial integrity is a key component of how this compound selectively eliminates activated immune cells. plos.org

A hallmark of this compound's mechanism of action is its ability to selectively induce apoptosis, or programmed cell death, in activated T lymphocytes. plos.orgfrontiersin.org This selective cytotoxicity is crucial for its immunosuppressive effects, as it targets the proliferating immune cells that drive inflammatory responses while sparing naive or resting cells. plos.org

The induction of apoptosis by this compound is intrinsically linked to its effects on mitochondria. plos.org As previously mentioned, the compound triggers a reduction in the mitochondrial transmembrane potential, which is a critical step in the mitochondrial or intrinsic pathway of apoptosis. plos.org This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, the executioner enzymes of apoptosis. plos.orgnih.gov The activation of caspases ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptotic cell death. nih.govmdpi.com This targeted elimination of activated T cells is a primary mechanism by which this compound resolves immune responses and exerts its therapeutic effects in models of autoimmune disease and organ transplantation.

Table 2: Pro-Apoptotic Mechanisms of this compound in Activated T Cells

Cellular Event Description Key Molecules Involved
Disruption of Mitochondrial Transmembrane Potential (ΔΨm)Decrease in the electrical potential across the inner mitochondrial membrane. plos.org-
Cytochrome c ReleaseTranslocation of cytochrome c from the mitochondria to the cytosol. plos.orgnih.govCytochrome c
Caspase ActivationSequential activation of a cascade of cysteine-aspartic proteases.Caspases
ApoptosisExecution of programmed cell death. nih.govmdpi.com-

The proliferation of lymphocytes upon activation is a tightly regulated process governed by the cell cycle, which consists of distinct phases (G0/G1, S, G2, and M). wikipedia.orgfrontiersin.org Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.gov

This compound has been shown to interfere with the cell cycle progression of activated lymphocytes, contributing to its antiproliferative effects. inca.gov.brnih.gov By inhibiting the necessary cellular processes for growth and division, this compound can cause a cell cycle arrest, preventing activated T cells from completing the division cycle. researchgate.netnih.gov This interference can occur at various checkpoints of the cell cycle. For instance, by inhibiting the synthesis of proteins crucial for the G1 to S phase transition, such as certain cyclins, this compound can arrest cells in the G1 phase. nih.govnih.gov This blockade of cell cycle progression, in concert with the induction of apoptosis, ensures the effective elimination of activated lymphocytes and the suppression of the immune response.

Regulation of Cytokine and Immunoglobulin Production

This compound modulates the immune system by altering the production of several crucial signaling molecules known as cytokines. This regulation is a key aspect of its immunosuppressive properties.

Suppression of Interferon-gamma (IFN-γ) Production

This compound has been shown to effectively suppress the production of Interferon-gamma (IFN-γ), a pivotal cytokine in the orchestration of the immune response, particularly in the activation of T cells. researchgate.net Studies have demonstrated that the compound inhibits the production of IFN-γ by Th1 effector T cells. researchgate.netresearchgate.net This inhibition of IFN-γ is a central component of this compound's mechanism of action, contributing to its ability to dampen immune responses.

The suppressive effect on IFN-γ production is not absolute and can be influenced by the presence of exogenous cytokines. Research has indicated that the inhibitory effect of a derivative of this compound, deoxymethylspergualin (MeDSG), on the induction of cytotoxic T lymphocytes (CTL) can be completely reversed by the addition of external recombinant murine IFN-γ. oup.com This suggests that the compound's impact on IFN-γ production is a critical control point in its immunosuppressive activity.

Study Focus Cell Type Effect of this compound Key Finding
In vitro analysis of immunosuppressive mechanismNaive CD4 T cellsInhibition of IFN-γ production by Th1 effector T cells. researchgate.netresearchgate.netCD4 T cells are a primary target, leading to reduced expansion and polarization into IFN-γ-secreting cells. researchgate.netresearchgate.net
In vitro induction of secondary cytotoxic T lymphocytesSpleen cellsSuppression of CTL induction, reversible by exogenous IFN-γ. oup.comThe suppressive mechanism is largely mediated by the inability of lymphocytes to produce sufficient IFN-γ. oup.com

Inhibition of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) Production

This compound also demonstrates a significant inhibitory effect on the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Gusperimus (B25740), a form of this compound, has been reported to attenuate the production of both IL-6 and TNF-α. researchgate.net This inhibition is a key factor in its anti-inflammatory and immunosuppressive capabilities.

The mechanism behind this inhibition is linked to the compound's ability to interfere with critical signaling pathways within immune cells. One of the primary mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) transcription factor's nuclear translocation. nih.govoup.comresearchgate.net NF-κB is a crucial regulator of genes involved in inflammation, including those for IL-6 and TNF-α. nih.gov By preventing NF-κB from reaching the nucleus, this compound effectively blocks the transcription of these cytokine genes.

Research has specifically shown that Gusperimus inhibits the TNF-α-secreting functions of monocytes. oup.comoup.com Furthermore, studies on in vitro stimulated human lymphocytes have demonstrated the inhibition of IL-6 production by 15-Deoxyspergualin. nih.gov In a murine model of colitis, 15-deoxyspergualin was found to prevent mucosal injury by inhibiting the production of TNF-α. oup.com

Cytokine Cell Type/Model Effect of this compound Underlying Mechanism
IL-6Human lymphocytes (in vitro)Inhibition of production. nih.govLikely involves inhibition of NF-κB signaling. nih.gov
TNF-αMonocytesInhibition of secretion. oup.comoup.comInhibition of NF-κB nuclear translocation. oup.com
TNF-αMurine model of colitisInhibition of production. oup.comDown-regulation of inflammatory pathways. oup.com

Modulation of Interleukin-1 (IL-1) and Interleukin-10 (IL-10) Production

The influence of this compound extends to the modulation of Interleukin-1 (IL-1) and Interleukin-10 (IL-10). In a porcine liver transplantation model, Gusperimus was observed to diminish the production of IL-1. oup.comoup.com This suggests that the compound can suppress this key pro-inflammatory cytokine in a transplantation setting.

The effect on IL-10, a cytokine with complex regulatory roles, appears to be context-dependent. Some studies indicate that Gusperimus reduces IL-10 production. researchgate.netoup.com For instance, research on squalene-gusperimus nanoparticles demonstrated a reduction in both TNF-α and IL-10 secretion by lipopolysaccharide-activated human macrophages. researchgate.nettandfonline.com This dual inhibition of a pro-inflammatory (TNF-α) and a regulatory (IL-10) cytokine highlights the nuanced immunomodulatory effects of the compound.

Cytokine Model/Cell Type Effect of this compound Noteworthy Finding
IL-1Porcine liver transplantation modelDiminished production. oup.comoup.comSuggests a role in suppressing inflammation in organ transplantation. oup.comoup.com
IL-10General studiesReduction in production. researchgate.netoup.comPart of its broad immunosuppressive profile. researchgate.netoup.com
IL-10Lipopolysaccharide-activated human macrophages (with squalene-gusperimus nanoparticles)Reduction in secretion. researchgate.nettandfonline.comDemonstrates a simultaneous effect on both pro-inflammatory and regulatory cytokines. researchgate.nettandfonline.com

Immunological Effects: Preclinical Investigations in Experimental Systems

Impact on B Lymphocyte Biology

Methyldeoxyspergualin (MeDSG), along with its parent compound deoxyspergualin (B1217588) (DSG), exerts significant inhibitory effects on the proliferation and differentiation of human B cells. nih.gov These effects are particularly nuanced, with a differential impact observed based on the maturation state of the B lymphocytes. nih.govnih.gov

Preferential Inhibition of Naive (sIgD+) B Cell Proliferation and Maturation

Studies utilizing highly purified B cells from tonsillar samples have demonstrated that both MeDSG and DSG inhibit the proliferative response of B cells stimulated with anti-CD40 monoclonal antibodies. nih.govnih.gov This inhibition is dose-dependent and occurs irrespective of the presence of cytokines such as IL-2, IL-4, or IL-10. nih.govnih.gov A key finding is the differential sensitivity of B cell subpopulations based on their surface immunoglobulin D (sIgD) expression. The proliferative response of sIgD+ B cells, which are considered naive B cells, is strongly inhibited by these compounds. In contrast, sIgD- B cells show little inhibition of proliferation. nih.govnih.gov This suggests that MeDSG preferentially targets the growth and maturation of naive B lymphocytes. nih.govnih.gov

Suppression of Immunoglobulin (IgG, IgM, IgA) Synthesis in B Lymphocytes

MeDSG and DSG have been shown to suppress the production of immunoglobulin isotypes IgG, IgM, and IgA by unfractionated B cells. nih.govnih.gov This suppression of multiple immunoglobulin classes suggests that the drug's action extends to post-switch (sIgD-) B cells, which are responsible for producing these various isotypes. nih.govnih.govwikipedia.org Although both sIgD+ and sIgD- B cells experience inhibition of immunoglobulin synthesis, the effect is more pronounced in the sIgD+ population. nih.govnih.gov Further analysis of IgG subclasses secreted by sIgD+ B cells revealed a reduction in IgG1 and IgG3 in the presence of DSG. nih.govnih.gov

Inhibition of Pre-B Cell Differentiation

Research indicates that deoxyspergualin can inhibit the differentiation of murine pre-B cells into mature B cells. nih.gov This is reportedly achieved by blocking the expression of the κ light chain, a critical component of the B cell receptor. nih.gov This finding suggests that the immunosuppressive action of DSG, and by extension MeDSG, may target B cells at a specific, early stage of their maturation process. nih.gov

Effects on Post-Switch (sIgD-) B Cells and Isotype Secretion

While the most significant proliferative inhibition is seen in naive B cells, MeDSG also affects post-switch sIgD- B cells. nih.gov The suppression of IgA, IgG, and IgM secretion by unseparated B cells indicates that the drug interferes with the function of isotype-committed post-switch B cells. nih.govlibretexts.org Although the synthesis of immunoglobulins by both sIgD+ and sIgD- populations is inhibited, the impact is greater on the naive sIgD+ cells. nih.gov This suggests a broader influence on immunoglobulin production that encompasses both early and later stages of B cell differentiation. nih.gov

Influence on T Lymphocyte Responses

Inhibition of Activated CD4+ T Cell Proliferation

The proliferation of activated CD4+ T cells is a critical component of the adaptive immune response. While specific data on this compound's direct effect on activated CD4+ T cell proliferation is limited in the provided context, the broader class of immunosuppressants often targets T cell activation and proliferation. For instance, other agents have been shown to reduce the survival of activated CD4+ T cells. nih.gov The process of T cell activation is complex, involving signaling through the T cell receptor (TCR) and co-stimulatory molecules, leading to proliferation and differentiation into effector cells. akadeum.com Chronic activation can lead to a state of exhaustion characterized by reduced proliferative capacity. plos.org Further research is needed to fully elucidate the specific mechanisms by which this compound influences the proliferation of activated CD4+ T cells.

Blockade of Cell Cycle Progression in Activated T Cells

The proliferation of T lymphocytes is a cornerstone of the adaptive immune response, a process tightly regulated by the cell cycle. The cell cycle consists of four main phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). frontiersin.org Quiescent, or G0, cells enter the cell cycle upon activation. frontiersin.org Progression through these phases is controlled by checkpoints, ensuring that each stage is properly completed before the next begins. wikipedia.org Key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), drive the cell through these checkpoints. frontiersin.org

This compound has been shown to interfere with this critical process. Studies indicate that MeDSG can block the cell cycle progression of activated T cells. This blockade is a key mechanism behind its immunosuppressive effects. By halting the cell cycle, MeDSG effectively prevents the clonal expansion of T cells that is necessary for a robust immune response. The precise molecular targets of Me-DSG within the cell cycle machinery are a subject of ongoing investigation.

Moderate Inhibition of Mitogen-Stimulated T-cell Proliferation

Mitogens, such as phytohemagglutinin (PHA) and concanavalin (B7782731) A (Con A), are substances that induce cell division (mitosis) and are commonly used to study T cell proliferation in vitro. nih.govebm-journal.org The activation of T cells by mitogens triggers a signaling cascade that leads to proliferation. nih.gov

Research has demonstrated that this compound can moderately inhibit the proliferative response of T lymphocytes when stimulated by these mitogens. This inhibitory effect is dose-dependent. The ability of MeDSG to dampen mitogen-induced proliferation further underscores its immunosuppressive potential by interfering with the general activation and expansion of T cell populations.

Effects on Cytotoxic T Lymphocyte (CTL) Generation

Cytotoxic T lymphocytes (CTLs), or CD8+ T cells, are crucial for eliminating virally infected cells and tumor cells. thermofisher.com The generation of CTLs from naive CD8+ T cells is a complex process involving activation, proliferation, and differentiation into effector cells. frontiersin.org

Studies have shown that this compound suppresses the generation of secondary alloreactive CTLs both in vivo and in vitro. nih.gov This suppression occurs at the differentiation stage rather than affecting the cytotoxic activity of already formed CTLs. nih.gov The inhibitory effect of MeDSG on CTL induction appears to be linked to the production of interferon-gamma (IFN-γ), as the suppressive effects can be overcome by the addition of exogenous IFN-γ. nih.gov

Table 1: Effect of this compound on CTL Generation

Experimental SystemObservationReference
In vitro secondary CTL inductionDose-dependent suppression of CTL generation nih.gov
In vivo secondary CTL inductionPreferential suppression at the differentiation phase nih.gov
Mechanism of ActionInhibition of CTL induction reversed by exogenous IFN-γ nih.gov

Reduced Polarization into IFN-γ Secreting Th1 Effector T Cells

Upon activation, naive CD4+ T helper (Th) cells can differentiate into distinct subsets, including Th1 and Th2 cells, each with specific cytokine profiles and functions. Th1 cells are characterized by the secretion of IFN-γ and are critical for cell-mediated immunity. nih.gov The polarization towards a Th1 phenotype is influenced by cytokines such as IL-12. plos.org

Modulation of Monocyte and Macrophage Functions

Monocytes and macrophages are key components of the innate immune system and also play a critical role as antigen-presenting cells (APCs) in initiating the adaptive immune response. nih.gov

Inhibition of Antigen Processing in Monocytes

Antigen processing is the mechanism by which protein antigens are broken down into smaller peptides that can be presented by major histocompatibility complex (MHC) molecules to T cells. researchgate.net This process is fundamental for T cell recognition of antigens. researchgate.net

This compound has been reported to inhibit antigen processing in monocytes. dntb.gov.ua By interfering with this crucial step, MeDSG can prevent the effective presentation of antigens to T cells, thereby dampening the initiation of the adaptive immune response. This action on monocytes represents another key aspect of its broad immunosuppressive activity.

Suppression of Liposomal Enzyme Release

Macrophages can release a variety of enzymes, including lysosomal enzymes, which are involved in tissue remodeling and inflammation. nih.gov The release of these enzymes can be triggered by various stimuli.

Reduction of Superoxide (B77818) Production

Preclinical studies have identified this compound's parent compound, 15-deoxyspergualin (DSG), as an inhibitor of monocyte and macrophage functions, which includes the reduction of superoxide production rpsg.org.uk. Superoxide, a reactive oxygen species, is generated by various cellular enzymes and plays a role in signaling pathways; however, its overproduction is associated with pathological states nih.govnih.gov. The ability of DSG to inhibit superoxide generation in these key immune cells points to a mechanism of action that involves modulating innate immune responses rpsg.org.uk.

Table 1: Effect of 15-Deoxyspergualin on Monocyte/Macrophage Function
Cell TypeFunction InhibitedReference
Monocytes and MacrophagesSuperoxide Production rpsg.org.uk

Regulation of MHC Class II Antigen Upregulation

The expression of Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs) is a critical step for initiating antigen-specific immune responses by presenting peptides to CD4+ T-lymphocytes frontiersin.orgfrontiersin.org. The regulation of this expression is tightly controlled to ensure appropriate T-cell activation while preventing autoimmunity nih.gov. Experimental findings indicate that 15-deoxyspergualin (DSG) inhibits the upregulation of MHC class II antigens on monocytes and macrophages rpsg.org.uk. This action suggests that DSG can interfere with the initial stages of the adaptive immune response by limiting the capacity of APCs to present antigens.

Table 2: Effect of 15-Deoxyspergualin on Antigen Presentation
Cellular ComponentEffect of 15-DeoxyspergualinReference
MHC Class II Antigen UpregulationInhibited rpsg.org.uk

Structure Activity Relationships and Analogue Development

Comparative Analysis of Methyldeoxyspergualin with Deoxyspergualin (B1217588) and Other Structural Analogues

The immunosuppressive potency of this compound and other analogues is often benchmarked against the parent compound, 15-deoxyspergualin (DSG). Strategic modifications to different parts of the DSG molecule have led to the development of compounds with significantly enhanced activity.

One key area of modification has been the spermidine (B129725) moiety. Methylation at a specific position within this region led to the creation of an analogue, designated 60e, which proved to be substantially more potent than DSG in a demanding rat heart allotransplantation model nih.gov. The improved in vivo activity of such methylated analogues is thought to be linked to increased metabolic stability nih.gov.

Another successful approach involved the bioisosteric replacement of the central hydroxyglycine moiety. This strategy yielded analogues such as the carbamate (B1207046) 27a, which also demonstrated slightly greater activity than DSG in the same heart transplant model. A notable feature of analogue 27a is the absence of a chiral center, which, combined with improved chemical stability, made it a candidate for clinical evaluation nih.gov.

These comparative studies highlight that while the basic DSG scaffold is essential, targeted substitutions at either the spermidine or the hydroxyglycine region can lead to analogues with superior immunosuppressive profiles.

CompoundStructural ModificationKey Comparative FindingReference
Deoxyspergualin (DSG)Parent CompoundBaseline for activity comparison. nih.govnih.gov
Analogue 60e (A this compound)Methylation of the spermidine moiety.Demonstrated much more potent activity than DSG in a rat heart allotransplantation model. nih.gov nih.gov
Analogue 27aReplacement of the hydroxyglycine moiety with a carbamate.Slightly more active than DSG in a rat heart allotransplantation model; improved chemical stability. nih.gov nih.gov

Identification of Essential Chemical Moieties for Biological Activity (e.g., guanidinoheptanate amide, glyoxyspermidine)

The biological activity of deoxyspergualin and its analogues is contingent upon several key chemical moieties. Structure-activity relationship studies have illuminated the critical roles of different parts of the molecule.

The Guanidino Heptanamide Moiety: The 7-guanidinoheptanoyl portion of the molecule is a crucial element. The terminal guanidino group is understood to be vital for the compound's interaction with its biological targets.

The Spermidine Moiety: The spermidine "D" region is another cornerstone of the molecule's activity. However, research has shown that this part can be modified to enhance potency. The substitution of the pro-R hydrogen with a methyl group on the methylene (B1212753) alpha to the primary amine of the spermidine moiety resulted in a monomethylated derivative with powerful immunosuppressive activity nih.gov. This indicates that while the core spermidine structure is important, its functionality can be augmented.

The Central Moiety (Glyoxy or equivalent): Originally a hydroxyglycine unit in DSG, this central "C" region has been a key target for modification nih.gov. The successful replacement of this unit with a malonic derivative, and subsequently a carbamate, demonstrates that the exact hydroxyglycine structure is not inviolable. Rather, a linker with appropriate stereochemical and electronic properties is required to correctly position the guanidinoheptanamide and spermidine portions of the molecule nih.gov. The discovery of potent agents with a retro-amide bond in this position further underscores the flexibility in the requirements for this central moiety nih.gov.

Design and Synthetic Methodologies for Novel Analogues

The design of novel deoxyspergualin analogues is a rational, structure-based process aimed at optimizing the molecule's pharmacological profile. Key strategies include bioisosteric replacement and targeted functional group modification to enhance potency, selectivity, and metabolic stability nih.govnih.gov.

The synthesis of these complex molecules involves multi-step chemical processes. For instance:

Modification of the Spermidine Moiety: The synthesis of methylated analogues like 60e involved investigating various positions of methylation on the spermidine "D" region to determine the optimal structure for in vivo immunosuppressive activity nih.gov. This approach led to the specific methylation of the methylene alpha to the primary amine, which dramatically increased potency nih.gov.

Modification of the Hydroxyglycine Moiety: The design strategy for modifying the central part of the molecule employed the concept of bioisosteric replacement nih.gov. This led to the synthesis of a malonic derivative (13a) which featured a retro-amide bond linked to the hexyl-guanidino moiety nih.gov. Further variations on this theme involved changing the "right-amide" portion, leading to the synthesis of urea (B33335) (19a) and carbamate (27a) analogues nih.gov.

These synthetic efforts are guided by the ongoing structure-activity relationship studies, creating an iterative cycle of design, synthesis, and testing to develop improved therapeutic agents.

Evaluation of Analogues for Modified Specificity or Potency in Preclinical Models

The efficacy of newly synthesized deoxyspergualin analogues is rigorously assessed in preclinical animal models that simulate human disease states. These models are essential for determining the in vivo immunosuppressive potential of the compounds.

A common primary screening model is the graft-versus-host disease (GVHD) model in mice, which was used to test series of new analogues nih.govnih.gov. Compounds that show promise in this initial screen are often advanced to more challenging and clinically relevant models.

The heart allotransplantation model in rats is considered a demanding test of immunosuppressive efficacy nih.gov. It was in this model that the superior potency of certain analogues was clearly established. For example, the methylated analogue 60e demonstrated powerful activity at a dose as low as 0.3 mg/kg and was significantly more potent than DSG nih.gov. Similarly, the carbamate analogue 27a was also found to be slightly more active than the parent compound in the rat heart transplant model nih.gov. These evaluations in preclinical models are critical for identifying candidates with modified potency that are suitable for further development.

AnaloguePreclinical ModelOutcomeReference
DSG AnaloguesGraft-versus-host disease (GVHD) in miceUsed as an initial screen for immunosuppressive activity. nih.govnih.gov
Analogue 27aHeart allotransplantation in ratsSlightly more active than DSG. nih.gov nih.gov
Analogue 60e (A this compound)Heart allotransplantation in ratsMuch more potent than DSG; powerful activity at 0.3 mg/kg. nih.gov nih.gov

Research Methodologies and Experimental Models in Methyldeoxyspergualin Studies

In Vitro Cellular and Biochemical Assays

Cell Proliferation and Viability Assays (e.g., 3H-TdR Uptake)

A fundamental method to assess the anti-proliferative effects of MeDSG is the ³H-Thymidine (³H-TdR) uptake assay. This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell division, providing a quantitative measure of cell proliferation.

Studies have shown that MeDSG inhibits the incorporation of [3H]-thymidine in rapidly dividing murine T-cell hybridomas. However, research on its effect on human B lymphocytes indicates that MeDSG has minimal impact on the proliferative response of either resting or activated B cells nih.gov. This suggests a selective anti-proliferative action of the compound, primarily targeting certain lymphocyte populations over others.

Table 1: Effect of Methyldeoxyspergualin on Lymphocyte Proliferation

Cell Type Assay Effect of MeDSG
Murine T-cell hybridomas ³H-TdR Uptake Inhibition of proliferation
Human B lymphocytes (resting) Proliferation Assay Little to no effect
Human B lymphocytes (activated) Proliferation Assay Little to no effect

Flow Cytometry for Cellular Phenotyping and Differentiation States

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. In the context of MeDSG research, it is employed to identify and quantify different lymphocyte subsets and to assess their differentiation and activation states based on the expression of specific cell surface markers (e.g., CD antigens).

While direct studies detailing the use of flow cytometry to analyze cellular phenotyping after MeDSG treatment are not extensively available in the provided search results, it is a standard immunological technique. For instance, in studies of the related compound deoxyspergualin (B1217588) (DSG), flow cytometry has been used to demonstrate a selective effect on CD4+ T lymphocytes. In cells stimulated with Staphylococcus aureus, DSG treatment led to a lower fraction of CD3+ lymphoblasts and a reduced CD4/CD8 ratio, indicating a preferential impact on helper T cells nih.gov. It also reduced the proportion of cells expressing the IL-2 receptor (CD25) nih.gov. This methodology would be critical in dissecting the specific lymphocyte populations and their maturation stages that are most sensitive to MeDSG.

Immunoglobulin Synthesis Measurement in Cultured Cells

To determine the impact of MeDSG on the functional capacity of B lymphocytes, in vitro immunoglobulin synthesis assays are utilized. These assays typically involve stimulating purified B cells to differentiate into antibody-secreting plasma cells and then measuring the amount of immunoglobulin produced.

Research has demonstrated that MeDSG has a significant suppressive effect on the differentiation of human B lymphocytes into immunoglobulin-producing cells nih.gov. This inhibition is observed in both T-cell-dependent and T-cell-independent systems, indicating a direct effect on B cells nih.gov. The suppression of antibody synthesis occurs at an early stage of B-cell differentiation nih.gov. Furthermore, MeDSG has been shown to suppress immunoglobulin secretion by an EBV-transformed human B lymphoblastoid cell line without affecting its proliferation nih.gov. Studies on the related compound deoxyspergualin (DSG) also show a more pronounced inhibitory effect on immunoglobulin synthesis in sIgD+ (naive) B cells compared to sIgD- (memory) B cells nih.gov.

Table 2: Effect of this compound on Immunoglobulin Synthesis

B-Cell System MeDSG Effect
T-cell dependent Suppression of immunoglobulin synthesis nih.gov
T-cell independent Suppression of immunoglobulin synthesis nih.gov
EBV-transformed B lymphoblastoid cell line Suppression of Ig secretion nih.gov
sIgD+ naive B cells Stronger inhibition of immunoglobulin synthesis nih.gov
sIgD- memory B cells Inhibition of immunoglobulin synthesis nih.gov

Enzyme Activity Assays (e.g., Deoxyhypusine (B1670255) Synthase)

The primary molecular target of MeDSG is believed to be deoxyhypusine synthase (DHS), a key enzyme in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). Therefore, enzyme activity assays are fundamental to understanding the mechanism of action of MeDSG.

Various assays have been developed to measure DHS activity. A common method involves measuring the incorporation of radioactivity from [1,8-³H]spermidine into the eIF5A protein nih.gov. The product, [³H]deoxyhypusine-containing eIF5A, can be detected and quantified through several methods, including ion-exchange chromatography of the protein hydrolysate, TCA-precipitated protein counting, or separation by SDS-PAGE nih.gov. More recently, a non-radioactive, robust in vitro enzyme assay has been developed that involves precolumn derivatization of the polyamines involved in the reaction, followed by quantification using high-performance liquid chromatography (HPLC) coupled with diode array and fluorescence detectors nih.gov. While these assays are established for measuring DHS activity, specific data on the direct inhibitory effect of MeDSG in these systems is not detailed in the provided search results.

Cytokine Quantification via Immunoassays

To evaluate the effect of MeDSG on the production of inflammatory and immunomodulatory cytokines, various immunoassays are employed. These assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific for measuring the concentration of cytokines in cell culture supernatants.

Studies on the related compound deoxyspergualin (DSG) have utilized these methods to assess its impact on cytokine production by human lymphocytes. It was found that DSG inhibits the production of Interleukin-6 (IL-6) in in vitro stimulated human lymphocytes nih.gov. This inhibition was observed in response to various stimuli, including allogeneic lymphocytes, S. aureus, phytohaemagglutinin (PHA), and concanavalin (B7782731) A (Con A). In contrast, DSG did not affect the production of IL-2 or interferon-gamma (IFN-gamma) nih.gov. These findings suggest that the immunosuppressive effects of deoxyspergualin and its analogs may be mediated, in part, through the selective inhibition of certain pro-inflammatory cytokines.

Table 3: Effect of Deoxyspergualin on Cytokine Production

Cytokine Stimulus Effect of DSG
IL-6 Allogeneic lymphocytes, S. aureus, PHA, Con A Inhibition nih.gov
IL-2 Not specified No influence nih.gov
IFN-gamma Not specified No influence nih.gov

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a cornerstone technique for elucidating the effects of therapeutic compounds on cell proliferation. In the context of this compound (MeDSG), this methodology is employed to dissect its influence on the cell cycle progression of immune cells. The analysis quantifies the distribution of cells in the different phases of the cell cycle: G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis).

The general procedure involves treating cell populations, such as lymphocytes or cancer cell lines, with MeDSG. Following treatment, the cells are fixed to preserve their cellular state and then permeabilized to allow for the entry of a fluorescent DNA-intercalating dye. Propidium iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI) are commonly used for this purpose. The dye binds stoichiometrically to the DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.

As the cells pass through the flow cytometer's laser, the fluorescence data is collected. A histogram is then generated, plotting DNA content (fluorescence intensity) against the number of cells. This allows for the identification of distinct cell populations:

G0/G1 phase: Cells with a 2n DNA content.

S phase: Cells with a DNA content between 2n and 4n, as they are actively replicating their DNA.

G2/M phase: Cells with a 4n DNA content, having completed DNA replication.

Apoptosis Detection Assays

The induction of apoptosis, or programmed cell death, is a key mechanism through which immunomodulatory agents can exert their effects. Various assays are utilized to detect and quantify apoptosis in cells treated with this compound. These assays target different hallmark features of the apoptotic process.

One study investigated the effect of MeDSG on murine T-cell hybridomas and found that it resulted in cell death characterized by features of apoptosis. The key findings from apoptosis detection assays are summarized below:

Morphological Changes: Treatment with MeDSG led to chromatin condensation, a classic morphological change associated with apoptosis.

DNA Fragmentation: The compound induced DNA cleavage at the linker regions between nucleosomes, creating a characteristic "DNA laddering" pattern, which is a hallmark of apoptosis.

Mitochondrial Transmembrane Potential: MeDSG was found to cause a reduction in the mitochondrial transmembrane potential (ΔΨm). This is an early event in the apoptotic cascade, indicating mitochondrial dysfunction.

In addition to these findings, a slight increase in DNA fragmentation was also observed in murine thymocytes after a 48-hour treatment with MeDSG. Interestingly, this effect was selective, with a noticeable depletion of CD4- CD8- cells, while CD4+ CD8+ cells were largely unaffected. Splenic T-cells, in contrast, appeared to be resistant to MeDSG-induced apoptosis as measured by DNA cleavage nih.gov.

Commonly used apoptosis detection assays that can be applied in MeDSG research include:

Annexin V Staining: This assay identifies the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early apoptotic event.

Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are central executioners of apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation by labeling the free 3'-hydroxyl termini of DNA breaks.

Apoptotic FeatureAssay/ObservationFinding with this compoundCell Type
Cell Proliferation[3H]-thymidine incorporationInhibitedMurine T-cell hybridomas
Cell ViabilityNot specifiedResulted in cell deathMurine T-cell hybridomas
Nuclear MorphologyMicroscopyChromatin condensationMurine T-cell hybridomas
DNA IntegrityDNA cleavage assayCleavage at internucleosomal regionsMurine T-cell hybridomas
Mitochondrial HealthMeasurement of transmembrane potentialReduction in potentialMurine T-cell hybridomas
DNA IntegrityDNA fragmentation assaySlight increaseMurine thymocytes

Preclinical In Vivo Animal Models

Murine Models of Autoimmune Disease (e.g., Experimental Autoimmune Encephalomyelitis - EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are crucial for investigating the pathogenesis of autoimmune-mediated neuroinflammation and for the preclinical evaluation of potential therapeutic agents like this compound.

The induction of EAE in susceptible mouse strains, such as C57BL/6, typically involves immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (MOG) peptide 35-55, emulsified in Complete Freund's Adjuvant (CFA). This is often accompanied by the administration of pertussis toxin, which facilitates the entry of pathogenic T cells into the central nervous system (CNS).

The development of the disease is monitored through a standardized clinical scoring system that grades the severity of paralysis:

Score 0: No clinical signs of disease.

Score 1: Limp tail.

Score 2: Hind limb weakness or ataxia.

Score 3: Complete hind limb paralysis.

Score 4: Complete hind limb and partial forelimb paralysis.

Score 5: Moribund or death.

Histopathological analysis of the brain and spinal cord is performed to assess the extent of inflammation, demyelination, and axonal damage. While the EAE model is a well-established platform for testing immunomodulatory compounds, specific research findings detailing the effects of this compound on clinical scores and CNS pathology in EAE models are not available in the reviewed scientific literature.

Animal Models of Allograft Rejection (e.g., cardiac, renal allografts)

Animal models of allograft rejection are indispensable for evaluating the efficacy of immunosuppressive drugs like this compound in preventing the rejection of transplanted organs. Rodent and primate models of cardiac and renal transplantation are frequently employed for these studies.

In a typical cardiac allograft model , a donor heart is transplanted heterotopically (usually into the abdomen) of a recipient animal from a genetically different strain. The survival of the graft is monitored by daily palpation of the heartbeat. Rejection is defined as the cessation of palpable contractions and is confirmed by histological examination. Histology of rejected grafts typically shows severe mononuclear cell infiltration, myocyte necrosis, and vasculitis.

In renal allograft models , a donor kidney is transplanted into a recipient, and graft function is assessed by monitoring serum creatinine and blood urea (B33335) nitrogen (BUN) levels. Histopathological analysis of the transplanted kidney is performed to evaluate the severity of rejection, looking for signs of tubulitis, interstitial inflammation, and vascular rejection.

While the related compound, 15-deoxyspergualin (DSG), has been shown to be effective in preventing and treating rejection in animal allo- and xenotransplant models, including cardiac and renal transplants nih.gov, specific data on the use and outcomes of this compound in these models is not detailed in the available literature.

Assessment of Immunomodulatory Effects in Systemic Animal Models

To understand the systemic immunomodulatory effects of this compound, various in vivo animal models are utilized. These models allow for the assessment of the compound's impact on different components of the immune system, such as humoral and cell-mediated immunity.

Methodologies to assess these effects include:

Delayed-Type Hypersensitivity (DTH) Response: This model evaluates the effect of a compound on T-cell mediated immune responses. Animals are sensitized with an antigen and then challenged with the same antigen. The degree of swelling at the challenge site (e.g., the ear or footpad) is measured as an indicator of the DTH response.

Antibody Production Assays: To assess the effect on humoral immunity, animals are immunized with a specific antigen, such as sheep red blood cells (SRBC). The levels of antigen-specific antibodies in the serum are then quantified using techniques like ELISA or hemagglutination assays.

Cytokine Profiling: The in vivo effect of this compound on cytokine production can be assessed by measuring the levels of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the serum or in the supernatant of cultured splenocytes from treated animals.

Specific studies detailing the assessment of the immunomodulatory effects of this compound in such systemic animal models, including data on DTH responses, antibody production, or systemic cytokine profiles, are not extensively covered in the currently available scientific literature.

Advanced Techniques for Mechanistic Elucidation

Further elucidation of the molecular mechanisms of action of this compound would involve a range of advanced techniques. These could include transcriptomic analyses (such as RNA sequencing) to identify changes in gene expression profiles in immune cells following treatment. Proteomic approaches could be used to study alterations in protein expression and post-translational modifications. Additionally, advanced imaging techniques could provide insights into the subcellular localization of the compound and its effects on cellular structures and signaling pathways.

Proteomic Approaches for Target Identification and Validation

Proteomic studies have been instrumental in elucidating the molecular targets of this compound and its analogs, such as 15-deoxyspergualin. The primary mechanism of action identified for this class of compounds is the inhibition of the post-translational modification known as hypusination, which is critical for the activation of eukaryotic translation initiation factor 5A (eIF5A). This protein is essential for the translation of a subset of mRNAs, particularly those containing polyproline tracts.

The identification of eIF5A as a target was facilitated by a combination of biochemical and proteomic techniques. Early studies in mouse mammary carcinoma FM3A cells demonstrated that deoxyspergualin treatment leads to a significant reduction in the formation of active, hypusinated eIF5A. nih.govnih.gov This inhibition of eIF5A activity is a key contributor to the compound's cytostatic effects. nih.govnih.gov

Modern proteomic workflows are ideally suited to further investigate the downstream consequences of eIF5A inhibition by this compound. These approaches can provide a global, unbiased view of the changes in the cellular proteome following drug treatment.

Key Proteomic Techniques:

Mass Spectrometry (MS)-Based Proteomics: High-resolution mass spectrometry is the cornerstone of modern proteomics. In the context of this compound research, quantitative MS approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) could be employed. These methods would allow for the precise quantification of thousands of proteins simultaneously in treated versus untreated cells, revealing which specific proteins are downregulated due to the inhibition of their translation.

Affinity Purification-Mass Spectrometry (AP-MS): This technique could be used to identify proteins that directly or indirectly interact with this compound. By immobilizing a derivative of the drug on a solid support, researchers can capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct targets and associated protein complexes. Hsc70, a member of the Hsp70 family, has been identified as an immunophilin that binds to 15-deoxyspergualin. nih.gov

Thermal Proteome Profiling (TPP): TPP is a powerful method for identifying drug targets in living cells without chemically modifying the compound. It relies on the principle that a protein's thermal stability changes upon ligand binding. By treating cells with this compound and then subjecting them to a temperature gradient, researchers can identify proteins with altered melting points, indicating a direct interaction with the drug.

Experimental Models:

Cell Lines: Various cancer cell lines, such as the mouse mammary carcinoma FM3A line, have been used to study the effects of deoxyspergualin on cell growth and eIF5A activity. nih.govnih.gov

Animal Models: In vivo studies using animal models are crucial for validating the findings from cell-based assays and for understanding the broader physiological effects of the compound.

The expected outcome of such proteomic analyses would be the identification of a specific subset of proteins whose synthesis is dependent on active eIF5A. This "eIF5A regulon" would likely include proteins involved in cell proliferation, differentiation, and other key cellular processes, providing a deeper understanding of the antiproliferative and immunosuppressive effects of this compound.

Transcriptomic and Gene Expression Profiling

Transcriptomic analyses, which measure the expression levels of thousands of genes simultaneously, have been employed to understand the broader cellular response to this compound and its analogs. These studies reveal how the compound alters cellular signaling pathways and functions at the level of gene transcription.

A key study investigated the effects of 15-deoxyspergualin on cytokine gene expression in both in vitro and in vivo models. nih.gov Using reverse transcriptase-polymerase chain reaction (RT-PCR), researchers examined mRNA expression in spleen and bone marrow cells from BALB/c-->C3H/He bone marrow chimeras treated with the compound. nih.gov

Key Findings from Gene Expression Studies:

The research revealed that 15-deoxyspergualin treatment led to a significant upregulation of the mRNA expression of a variety of cytokines and growth factors. These findings suggest that the immunosuppressive and hematopoietic effects of the compound are mediated, at least in part, by its ability to modulate the expression of these critical signaling molecules. nih.gov

In spleen cells treated with 15-deoxyspergualin, there was an observed increase in the mRNA levels of:

Interleukin-3 (IL-3)

Interleukin-4 (IL-4)

Interleukin-5 (IL-5)

Interleukin-6 (IL-6)

Interferon-gamma (IFN-γ)

Stem cell factor (SCF) nih.gov

In bone marrow cells, the expression of Interleukin-2 (B1167480) (IL-2) and IFN-γ mRNA was also elevated. nih.gov In the bone marrow chimeras, increased mRNA expression for IL-3, IL-4, IL-6, SCF, granulocyte colony-stimulating factor (G-CSF), and granulocyte-macrophage colony-stimulating factor (GM-CSF) was noted, suggesting a role for these cytokines in the observed enhancement of hematopoiesis. nih.gov Conversely, the increased expression of IFN-γ, IL-2, IL-3, IL-4, and Interleukin-10 (IL-10) may contribute to the immunosuppressive properties of the drug in vivo. nih.gov

Interactive Data Table: Effect of 15-Deoxyspergualin on Cytokine mRNA Expression

Cell TypeUpregulated GeneImplied Function
Spleen CellsInterleukin-3 (IL-3)Hematopoiesis, Immune Regulation
Spleen CellsInterleukin-4 (IL-4)Immune Regulation (Th2 response)
Spleen CellsInterleukin-5 (IL-5)Eosinophil activation
Spleen CellsInterleukin-6 (IL-6)Inflammation, Hematopoiesis
Spleen CellsInterferon-gamma (IFN-γ)Immune Regulation (Th1 response)
Spleen CellsStem cell factor (SCF)Hematopoiesis
Bone Marrow CellsInterleukin-2 (IL-2)T-cell proliferation
Bone Marrow CellsInterferon-gamma (IFN-γ)Immune Regulation (Th1 response)
Bone Marrow ChimerasGranulocyte colony-stimulating factor (G-CSF)Granulopoiesis
Bone Marrow ChimerasGranulocyte-macrophage colony-stimulating factor (GM-CSF)Myelopoiesis
Bone Marrow ChimerasInterleukin-10 (IL-10)Immunosuppression

Transcriptomic Methodologies:

RNA-Sequencing (RNA-Seq): Modern transcriptomic studies would utilize RNA-Seq to provide a comprehensive and quantitative view of the entire transcriptome. This would allow for the identification of all genes, both coding and non-coding, that are differentially expressed following this compound treatment.

Quantitative Real-Time PCR (qRT-PCR): This technique is often used to validate the findings from large-scale transcriptomic analyses like RNA-Seq and was the method used in the foundational cytokine studies. nih.gov

These transcriptomic approaches, by revealing the global changes in gene expression, provide crucial insights into the pleiotropic effects of this compound, connecting its primary molecular mechanism to its observed physiological and therapeutic outcomes.

Future Directions in Methyldeoxyspergualin Academic Research

Further Elucidation of Unresolved Molecular and Cellular Mechanisms

The immunosuppressive effects of Methyldeoxyspergualin are known to be multifaceted, yet the precise molecular choreography is not fully understood. researchgate.net It is established that MDOS and its parent compound, 15-deoxyspergualin (DSG), inhibit the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, arresting their progression from the G0/G1 to the S and G2/M phases of the cell cycle. wikipedia.orgnih.gov This is thought to be partly mediated by its binding to the C-terminal motif of Heat shock 70kDa protein (Hsc70) and Heat shock 90kDa protein (Hsp90). researchgate.net This interaction is believed to reduce the nuclear translocation of the nuclear factor kappa B (NF-κB) transcription factor, a pivotal regulator of inflammatory responses. researchgate.netnih.gove-century.us

However, the downstream consequences of Hsc70/Hsp90 binding and the full extent of NF-κB pathway modulation require deeper investigation. For instance, the specific protein-protein interactions disrupted or facilitated by MDOS binding to heat shock proteins are yet to be fully mapped. Furthermore, while a reduction in NF-κB nuclear translocation is observed, the precise mechanism—whether it involves inhibition of IκB kinase (IKK) complex, prevention of IκBα degradation, or direct interference with NF-κB nuclear import machinery—remains to be definitively clarified. e-century.usmdpi.com

A significant and relatively recent area of focus is the role of MDOS in the context of eukaryotic translation initiation factor 5A (eIF5A) and its unique post-translational modification, hypusination. nih.govmanchester.ac.uk Hypusination is a two-step enzymatic process essential for the activity of eIF5A, which is critical for the translation of a subset of mRNAs, including those involved in cell proliferation and inflammation. manchester.ac.ukresearchgate.net The structural similarity of MDOS to spermidine (B129725), a substrate for deoxyhypusine (B1670255) synthase (DHPS), the first enzyme in the hypusination pathway, suggests that MDOS may act as a competitive inhibitor of this process. nih.gov Future research should focus on validating this hypothesis, quantifying the inhibitory effect of MDOS on DHPS activity, and identifying the specific eIF5A-dependent transcripts whose translation is affected by the drug. This could reveal a novel layer of its immunomodulatory mechanism.

Exploration of Novel Direct or Indirect Cellular Targets and Pathways

While T-cells, B-cells, monocytes, and dendritic cells are recognized as cellular targets of this compound, the full spectrum of its direct and indirect interactions within the immune system is likely broader. researchgate.net Its inhibitory effects on both lymphocyte proliferation and function have been documented. researchgate.netnih.gov For instance, MDOS has been shown to suppress the in vitro induction of secondary cytotoxic T lymphocytes (CTLs), an effect that can be reversed by the addition of exogenous interferon-gamma (IFN-γ) and partially by IL-2. nih.gov This suggests that MDOS may interfere with the production of or signaling by these key cytokines.

Future research should employ unbiased, high-throughput screening methods to identify novel binding partners of MDOS. Techniques such as affinity purification-mass spectrometry (AP-MS) could reveal previously unknown direct cellular targets. Furthermore, phosphoproteomic and transcriptomic analyses of immune cells treated with MDOS could uncover novel signaling pathways that are modulated by the drug.

The Akt kinase signaling pathway, a critical regulator of cell survival and metabolism, has been identified as another target of MDOS. researchgate.net Down-regulation of Akt by MDOS leads to reduced p70 S6 kinase activity, thereby inhibiting protein synthesis and cell growth. researchgate.net The upstream mechanisms by which MDOS influences Akt activity are not well-defined and warrant further investigation. Understanding whether this is a direct effect or a downstream consequence of its interaction with other cellular components is crucial.

Moreover, the impact of MDOS on non-immune cells that play a role in inflammatory processes, such as endothelial cells and fibroblasts, is an under-explored area. Investigating these potential off-target effects could provide a more holistic understanding of its in vivo activity.

Development of Advanced Analogues with Precisely Tailored Immunomodulatory Profiles

This compound itself is a more stable derivative of the natural product spergualin (B1253210). nih.gov However, its clinical utility has been hampered by issues related to its in vivo stability, which is attributed to its high hydrophilicity. researchgate.net This instability can lead to a loss of activity and potential for enhanced cytotoxicity, necessitating the exploration of new analogues. researchgate.net

The development of advanced analogues should focus on improving the pharmacokinetic and pharmacodynamic properties of the molecule. A key strategy is to enhance its stability and bioavailability. An example of this approach is the encapsulation of gusperimus (B25740) into squalene-based nanoparticles, which has been shown to be a promising delivery system. researchgate.net

Future medicinal chemistry efforts should be directed towards synthesizing a library of MDOS derivatives with modifications to the polyamine backbone or the guanidinium (B1211019) groups. These analogues could be designed to exhibit more selective binding to specific targets, such as DHPS or Hsc70, which could lead to more precise immunomodulatory profiles with fewer off-target effects. For example, analogues could be developed to be more potent inhibitors of T-cell proliferation while having minimal impact on B-cell function, or vice versa. The goal is to create a portfolio of MDOS-related compounds that can be tailored for specific immunological diseases. nih.gov

The table below summarizes key properties of this compound and potential goals for the development of advanced analogues.

FeatureThis compound (Gusperimus)Goals for Advanced Analogues
Parent Compound Spergualin-
Key Known Targets Hsc70, Hsp90, potentially DHPSIncreased selectivity for specific targets
Known Pathway Interactions Inhibition of NF-κB nuclear translocation, Akt pathway downregulationMore precise modulation of specific signaling pathways
In Vivo Stability Limited due to high hydrophilicityImproved stability and bioavailability
Delivery Conventional administrationDevelopment of novel delivery systems (e.g., nanoparticles)
Immunomodulatory Profile Broad immunosuppressionTailored profiles for specific autoimmune diseases or transplant rejection

Application in Complex Preclinical Models of Immunological Dysregulation

The therapeutic potential of this compound has been demonstrated in various preclinical models of immunological dysregulation. nih.govresearchgate.net For instance, in the MRL/MpJ-lpr/lpr (MRL/1) mouse model of lupus, MDOS administration suppressed lymphadenopathy, the production of anti-DNA antibodies, and the development of lupus nephritis. nih.gov It has also been shown to delay and reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. researchgate.netnih.gov

Future research should expand the application of MDOS and its novel analogues to a wider range of complex preclinical models that more closely mimic human diseases. This includes models of autoimmune diseases that are refractory to current treatments. nih.govnih.govescholarship.org For example, its efficacy could be tested in humanized mouse models, where human immune cells are engrafted into immunodeficient mice, allowing for a more direct assessment of its effects on the human immune system.

Furthermore, the use of MDOS in preclinical models of transplantation, particularly for xenotransplantation, is an area that warrants further exploration. Its unique mechanism of action may offer advantages over existing immunosuppressants in preventing rejection of tissues and organs from other species.

The table below provides an overview of preclinical models where this compound has been studied and suggests potential future applications.

Disease AreaPreclinical ModelKey Findings with MDOSPotential Future Research
Systemic Lupus Erythematosus MRL/lpr miceSuppression of lymphadenopathy, anti-DNA antibodies, and lupus nephritis nih.govTesting in models of specific organ involvement (e.g., cutaneous lupus)
Multiple Sclerosis Experimental Autoimmune Encephalomyelitis (EAE)Delayed onset and reduced severity of disease researchgate.netEvaluation in models of progressive MS
Transplantation Rat heart and dog kidney allograftsPrevention and reversal of rejection nih.govApplication in xenotransplantation models
Rheumatoid Arthritis Collagen-induced arthritis (CIA) models(Potential for investigation)Efficacy studies in CIA and other arthritis models
Type 1 Diabetes Non-obese diabetic (NOD) mice(Potential for investigation)Prevention and treatment studies in NOD mice

Integration with Systems Biology and Computational Approaches for Comprehensive Understanding

The complexity of the immune system and the multifaceted mechanism of action of this compound make it an ideal candidate for investigation using systems biology and computational approaches. nih.govnih.govmskcc.orgresearchgate.net These methods can help to integrate diverse datasets—from molecular interactions to clinical outcomes—to build predictive models of drug action. riverpublishers.com

Future research should focus on developing a comprehensive systems-level model of MDOS's effects on immune cells. This would involve generating large-scale "omics" data (e.g., transcriptomics, proteomics, metabolomics) from immune cells treated with MDOS. nih.gov This data can then be used to construct network models of the cellular pathways that are perturbed by the drug.

Computational docking and molecular dynamics simulations could be employed to gain a more detailed understanding of how MDOS and its analogues bind to their molecular targets. This could aid in the rational design of new derivatives with improved binding affinity and selectivity.

Furthermore, machine learning algorithms can be used to analyze preclinical and clinical data to identify biomarkers that predict a patient's response to MDOS treatment. mdpi.com This would be a significant step towards personalized immunotherapy. The integration of these computational approaches will be crucial for a more comprehensive understanding of this compound and for accelerating the development of the next generation of immunomodulatory therapies. archivemarketresearch.com

Q & A

Q. What experimental models are most suitable for studying Methyldeoxyspergualin’s inhibitory effects on eukaryotic translation initiation factor 5A (eIF5A)?

  • Methodological Answer : In vitro cell culture models (e.g., cancer cell lines) are commonly used. Measure polyamine depletion (Putrescine, Spermidine, Spermine) via high-performance liquid chromatography (HPLC) at timed intervals (e.g., 1–4 days post-treatment) to correlate with eIF5A inactivation. Include untreated controls and validate using siRNA knockdown of eIF5A as a comparative benchmark .
  • Key Data : this compound (3 μM) reduces Spermidine levels by ~60% and Spermine by ~45% after 72 hours in treated cells compared to controls .

Q. How should researchers design dose-response experiments to assess this compound’s cytotoxicity?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 μM) and measure cell viability via MTT assays. Include positive controls (e.g., cisplatin) and negative controls (vehicle-only). Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism). Replicate experiments ≥3 times to ensure statistical power .

Q. What are the critical parameters for validating this compound’s structural integrity in experimental setups?

  • Methodological Answer : Characterize purity via NMR (¹H/¹³C), mass spectrometry, and HPLC (>95% purity threshold). Document physicochemical properties (melting point, solubility in DMSO/PBS) and stability under storage conditions (−80°C, desiccated). Cross-reference spectral data with published literature to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different cell lines?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify resistance-associated genes (e.g., polyamine transporters or metabolic enzymes). Use CRISPR-Cas9 knockout models to validate candidate genes. Compare intracellular polyamine levels via LC-MS/MS across resistant vs. sensitive cell lines .
  • Data Interpretation Tip : Discrepancies may arise from differential expression of spermidine/spermine acetyltransferase (SSAT), which regulates polyamine catabolism .

Q. What strategies optimize this compound’s dosing schedule in combination therapies?

  • Methodological Answer : Employ synergistic drug screening (e.g., Chou-Talalay combination index) with autophagy inhibitors (e.g., chloroquine) or chemotherapeutics. Use fractional inhibitory concentration (FIC) analysis to determine additive/synergistic effects. Monitor apoptosis (Annexin V/PI staining) and autophagy markers (LC3-II/p62) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols:
  • Standardize reaction conditions (temperature, solvent purity).
  • Use orthogonal analytical methods (HPLC, chiral chromatography) to detect impurities.
  • Adopt IUPAC nomenclature and document synthetic pathways in supplementary materials for reproducibility .

Q. What statistical frameworks are appropriate for analyzing time-dependent polyamine depletion data?

  • Methodological Answer : Apply mixed-effects models to account for repeated measures (e.g., polyamine levels at 24, 48, 72 hours). Use Kaplan-Meier survival analysis for cytotoxicity time courses. Report p-values with Bonferroni correction for multiple comparisons .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of this compound studies in multi-center collaborations?

  • Methodological Answer : Share raw data (e.g., HPLC chromatograms, dose-response curves) via repositories like Zenodo or Figshare. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide detailed metadata (e.g., cell line authentication codes, instrument calibration logs) .

Q. What bioinformatics tools are recommended for integrating this compound’s omics data (e.g., proteomics, metabolomics)?

  • Methodological Answer : Use pathway analysis tools (STRING, KEGG Mapper) to map polyamine metabolism networks. Validate findings with targeted metabolomics (e.g., MRM-MS for polyamines) and co-expression networks (WGCNA) .

Ethical and Reporting Standards

Q. How should researchers document negative or inconclusive results in this compound studies?

  • Methodological Answer : Publish negative findings in preprint servers (e.g., bioRxiv) with transparent methods sections. Use the ARRIVE guidelines for animal studies or CONSORT for clinical analogs. Disclose limitations (e.g., incomplete pathway inhibition) in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.